6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole
Description
The imidazo[2,1-b]oxazole scaffold is a heterocyclic framework with a bridgehead nitrogen atom, widely explored for its pharmaceutical and materials science applications. The 6-(4-fluorophenyl) derivative features a para-fluorophenyl substituent, which enhances electronic properties and binding affinity in biological targets. This compound is notable for its role in kinase inhibition (e.g., RAF, MAPK) and anticancer activity . Its synthesis typically involves cyclization of 2-aminoisoxazoles with phenacyl halides, though newer methods avoid toxic catalysts like TiCl₄ .
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H |
InChI Key |
GNCPGAJSOSVHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=COC3=N2)F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[2,1-b]oxazole derivatives as inhibitors of mutant BRAF kinase, a well-known therapeutic target for melanoma and other cancers.
- Key Findings :
- A study utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking to evaluate various derivatives, including 6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole . The results indicated that specific modifications to the imidazo[2,1-b]oxazole scaffold could enhance its binding affinity to BRAF kinase, suggesting its potential as an anticancer agent .
- The predictive models developed showed promising activity, with some derivatives demonstrating favorable binding energies in molecular dynamics simulations .
Table 1: Binding Energies of Selected Derivatives
| Compound | Binding Energy (kJ/mol) |
|---|---|
| T1 | -112.556 |
| T2 | -149.552 |
| T3 | -115.503 |
| T4 | -102.553 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have focused on its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.
- Research Insights :
Table 2: Binding Affinities for COX-2
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 3F-B | -9.736 |
| N-B | -9.860 |
Antimicrobial Activity
There is growing interest in the antimicrobial properties of imidazo[2,1-b]oxazole derivatives. Their structural characteristics allow them to interact with various biological targets.
- Case Study :
- A series of novel derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). One derivative showed an IC50 value of 2.32 μM, indicating significant antimicrobial potency .
- Molecular docking studies provided insights into the binding patterns of these compounds with Mtb's pantothenate synthetase, revealing the potential for selective inhibition .
Computational Studies and Predictive Models
The application of computational methods has been crucial in understanding the properties and optimizing the structure of imidazo[2,1-b]oxazole derivatives.
- Methodologies Used :
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Structural Differences and Implications:
- Imidazo[2,1-b]oxazole vs. Biological Activity:
- 6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole shows IC₅₀ values <1 μM in RAF kinase inhibition, comparable to thiazole analogs. However, thiazole derivatives (e.g., 6-(4-fluorophenyl)-imidazo[2,1-b]thiazole) exhibit broader antiproliferative activity against melanoma (IC₅₀: 0.04–1.70 μM) .
- The oxazole core is critical in delamanid, an FDA-approved antitubercular drug, whereas thiazole derivatives are more prominent in anticancer applications .
- Imidazo[2,1-b][1,3,4]thiadiazole:
Substituent Effects
Fluorophenyl vs. Other Aromatic Groups:
- Para-Fluorophenyl:
- Meta-Bromophenyl (e.g., 2-(3-bromophenyl)-imidazo[2,1-b]oxazole):
- Less potent in kinase inhibition (IC₅₀ values 2–5× higher than fluorophenyl analogs) due to reduced electronic effects .
Q & A
Q. What are the established synthetic routes for 6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole?
The synthesis typically involves cyclization reactions using intermediates like 2-amino-thiazole derivatives. A common method starts with 5-fluorobenzothiazole amine reacting with 2-bromo-1-(4-methoxyphenyl)ethanone under microwave irradiation (130°C, 45 min) to form the core imidazo[2,1-b]thiazole scaffold . Alternatively, hydrazine hydrate reflux with ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide yields acetohydrazide intermediates, which are further functionalized with isothiocyanates to generate derivatives .
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation relies on spectroscopic and crystallographic methods:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1641 cm⁻¹, C-S bond at ~777 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.90–6.65 ppm) and Schiff base signals (δ 7.2 ppm for HC=N) .
- X-ray crystallography : Confirms planarity of the benzothiazole ring (max deviation: 0.045 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What biological targets are associated with this compound?
It exhibits inhibitory activity against:
- Enzymes : 5-lipoxygenase (89% inhibition) and EGFR kinase (63% inhibition) at 1–5 mg doses .
- Cancer pathways : Antiproliferative effects on melanoma cells via BRAF kinase inhibition (IC₅₀: 0.5–2.5 µM) .
Advanced Research Questions
Q. How do substituent modifications influence its bioactivity?
- Pyrimidine substitution : Adding 2-substituted pyrimidin-4-yl groups at position 5 enhances antiproliferative activity (e.g., 5-(2-methoxypyrimidin-4-yl) derivatives show 2.8-fold higher potency) .
- Hydrazide derivatives : N-alkyl/aralkyl substitutions (e.g., propyl, benzyl) improve acetylcholinesterase inhibition (IC₅₀: 12–35 nM vs. 48 nM for parent compound) .
Q. What computational strategies optimize its therapeutic potential?
- 3D-QSAR models : CoMSIA/SEHA models (Q² = 0.578, R² = 0.828) identify steric/electrostatic hotspots for BRAF inhibition .
- Molecular dynamics (MD) : 100-ns simulations reveal stable binding of T2 derivatives to BRAF (ΔG = −149.552 kJ/mol) .
- ADMET prediction : Prioritizes low-hepatotoxicity derivatives (e.g., T1-T4 with no mutagenic alerts) .
Q. How can discrepancies in biological activity across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., A375 melanoma) and enzyme sources (recombinant 15-LOX vs. crude extracts) .
- Structural validation : Cross-check crystallographic data (e.g., dihedral angles <5° for planar activity) with computational docking poses.
- Dose-response curves : Compare IC₅₀ values under matched experimental conditions (e.g., 72-h vs. 48-h incubations) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Intermediate stability : Schiff bases (e.g., (E)-4-(((6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methylene)amino)phenol) require glacial acetic acid to prevent hydrolysis .
- Purification : Recrystallization from ethanol or silica gel chromatography ensures >90% purity for pharmacokinetic assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
